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6-Methoxy-7-methylquinazolin-4(1H)-one

Chemical Biology High-Throughput Screening Drug Discovery

Sourcing a quinazolinone scaffold with the precise substitution for GLP over G9a selectivity is challenging. This 6-methoxy-7-methyl derivative is the critical intermediate for achieving the selectivity reversal documented by Xiong et al. (MS012: >140-fold GLP-selective). Substituting with 6,7-dimethoxy analogs directs selectivity toward G9a, compromising target specificity. - Enables GLP-selective inhibitor chemotype (MS012 series) - 7-methyl group occupies a unique hydrophobic sub-pocket, reducing H-bond acceptors for CNS drug design - Validated chlorination protocol (POCl₃) for parallel library synthesis at the 4-position Supplied at consistent purity to support reproducible SAR campaigns.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B8644727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-methylquinazolin-4(1H)-one
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1OC)C(=O)NC=N2
InChIInChI=1S/C10H10N2O2/c1-6-3-8-7(4-9(6)14-2)10(13)12-5-11-8/h3-5H,1-2H3,(H,11,12,13)
InChIKeyMWHFVZXBRVJCLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-7-methylquinazolin-4(1H)-one: Quinazolinone Scaffold for Inhibitor Synthesis


6-Methoxy-7-methylquinazolin-4(1H)-one (CAS 666735-15-5, C₁₀H₁₀N₂O₂, MW 190.20) is a disubstituted quinazolin-4(1H)-one bearing a methoxy group at the 6-position and a methyl group at the 7-position of the fused pyrimidine ring system . As a member of the quinazolinone family, this compound serves primarily as a privileged synthetic intermediate in medicinal chemistry, enabling the construction of 4-substituted quinazoline-based kinase inhibitors, epigenetic modulators, and receptor antagonists [1]. Critically, the ZINC database (ZINC000006760179) records no known bioactivity for this compound in ChEMBL 20, underscoring that its procurement value lies not in its direct pharmacological profile but in its strategic role as a versatile synthetic building block for generating libraries of bioactive derivatives [2].

Role
Privileged synthetic intermediate for quinazoline-based kinase inhibitors and epigenetic probes
Chemotype
6-Methoxy-7-methyl substitution pattern provides distinct electronic and steric profile for selective derivatization
Procurement Logic
No direct bioactivity recorded; building block for generating 4-substituted bioactive derivatives

Why 6-Methoxy-7-methylquinazolin-4(1H)-one Cannot Be Replaced by Analogs


Quinazolinone scaffolds with different substitution patterns are not interchangeable building blocks. The 6-OCH₃/7-CH₃ substitution pattern of 6-methoxy-7-methylquinazolin-4(1H)-one creates a distinct electronic and steric environment at the quinazoline core that differs fundamentally from the 6,7-dimethoxy pattern found in many EGFR inhibitor scaffolds [1]. Specifically, replacing the 7-methoxy group with a 7-methyl group reduces hydrogen-bond acceptor count (from 4 to 3), increases lipophilicity, and alters the electron density of the aromatic ring, which in turn affects the reactivity of the 4-oxo position during chlorination and subsequent nucleophilic aromatic substitution [2]. In the context of G9a/GLP inhibitor programs, SAR studies have demonstrated that the 6-methoxy-7-methylquinazoline core is essential for achieving selectivity between GLP and G9a isoforms, with the 7-methyl group occupying a distinct sub-pocket that cannot accommodate bulkier alkoxy substituents without substantial loss of potency [3]. Consequently, researchers cannot simply substitute 6,7-dimethoxyquinazolin-4-one or 7-methylquinazolin-4-one without altering the pharmacological profile of the final inhibitor molecule.

6,7-Dimethoxy analog may shift selectivity
The 6,7-dimethoxy scaffold typically yields G9a-selective inhibitors, whereas the 6-methoxy-7-methyl pattern is associated with GLP selectivity. Substituting may reverse isoform-selectivity profile.
Lacking 6-methoxy slows nucleophilic substitution
7-Methylquinazolin-4-one without the 6-methoxy group reduces electron density, decreasing reactivity in the key chlorination and subsequent amine coupling steps.

6-Methoxy-7-methylquinazolin-4(1H)-one: Differentiation from Structural Analogs


No Direct Bioactivity vs. Drug-Like Quinazoline Derivatives

In contrast to pharmacologically active quinazoline derivatives such as erlotinib (EGFR IC50 = 0.045 µM) or gefitinib (EGFR IC50 = 0.018 µM), 6-methoxy-7-methylquinazolin-4(1H)-one itself exhibits no known biological activity in ChEMBL 20, the authoritative database of bioactive compounds [1]. This absence of direct bioactivity is a critical procurement consideration: the compound is purchased as a synthetic intermediate, not as an active pharmaceutical ingredient (API), and its value derives from its 4-oxo functional group that enables conversion to 4-chloro and subsequent 4-amino/4-anilino derivatives. In contrast, 6,7-dimethoxyquinazolin-4(1H)-one derivatives have been reported with EGFR IC50 values as low as 0.01 µM for specific 4-substituted analogs [2]. This fundamental distinction means that researchers evaluating quinazoline building blocks must consider not the innate bioactivity of the 4(1H)-one scaffold, but rather its suitability for downstream derivatization.

Bioactivity Profile
Class-level inference
No known activity (ChEMBL 20) vs. 6,7-dimethoxy 4-substituted derivatives with EGFR IC50 = 0.01–0.02 µM
Procurement context: building block, not API; value is in derivatization
Database curation may not capture all unreported activities
Chemical Biology High-Throughput Screening Drug Discovery Synthetic Intermediate

4-Oxo Group Enables PDGFRβ and GLP Inhibitor Chemotypes

The 4-oxo group of 6-methoxy-7-methylquinazolin-4(1H)-one undergoes quantitative conversion to 4-chloro-6-methoxy-7-methylquinazoline upon treatment with phosphorus oxychloride (POCl₃) in N,N-diisopropylethylamine at 100°C, providing the key electrophilic intermediate for nucleophilic aromatic substitution with amines [1]. This synthetic tractability has been exploited to generate potent PDGFRβ inhibitors: the 4-piperazinyl derivative 4-(6-Methoxy-7-methyl-quinazolin-4-yl)-piperazine-1-carboxylic acid (4-phenoxy-phenyl)-amide (CHEMBL359229) inhibits PDGFRβ phosphorylation with an IC50 of 180 nM in intact cell assays [2]. Additionally, the same 6-methoxy-7-methylquinazoline core, when elaborated to 2,4-diamino derivatives, yields G9a-like protein (GLP) selective inhibitors MS0124 and MS012 with IC50 values of 13 nM and 7 nM, respectively, exhibiting 34-fold and >140-fold selectivity for GLP over the highly homologous G9a methyltransferase [3]. In comparison, the 7-methyl-only scaffold (lacking the 6-methoxy group) cannot access this chemotype space because the 6-methoxy group contributes critical hydrogen-bonding and van der Waals interactions with the lysine-binding channel of GLP/G9a [3].

Derivative Selectivity
Head-to-head comparison
6-Methoxy-7-methyl-based MS012: GLP IC50 = 7 nM, >140-fold GLP-selective; dimethoxy-based UNC0631: G9a-selective (~6-fold)
Supports GLP isoform-selectivity research over G9a-targeted chemotypes
Selectivity profile is scaffold-dependent; validate in target assays
Medicinal Chemistry Kinase Inhibitors Epigenetics SAR Studies

Reduced H-Bond Acceptors and Higher Lipophilicity vs. Dimethoxy Analogs

The substitution of a 7-methyl group in place of a 7-methoxy group (as found in 6,7-dimethoxyquinazolin-4-one, CAS 13794-72-4) results in a measurable reduction in hydrogen-bond acceptor count (from 4 to 3) and a predicted increase in lipophilicity. Using the predicted boiling point and density data available for 6-methoxy-7-methylquinazolin-4(1H)-one (predicted bp: 420.0±55.0°C; predicted density: 1.47±0.1 g/cm³) and comparing with 6,7-dimethoxyquinazolin-4(1H)-one (MW 206.20 vs. 190.20; additional oxygen weight of 16 Da), the 6-methoxy-7-methyl scaffold presents a lower molecular weight, one fewer hydrogen-bond acceptor, and higher calculated logP compared to the dimethoxy analog . In SAR studies of G9a/GLP inhibitors, replacing the 7-methoxy group with a 7-methyl group was shown to alter the orientation of the quinazoline core within the lysine-binding channel, with the methyl group occupying a hydrophobic sub-pocket that cannot accommodate a methoxy substituent without steric penalty [1]. This physicochemical differentiation has direct implications for downstream ADME properties of final inhibitors, including membrane permeability, CYP450 metabolism, and aqueous solubility.

Physicochemical Properties
Class-level inference
H-bond acceptors: 3 vs. 4; MW: 190.20 vs. 206.20; estimated ΔclogP +0.5 to +0.8
May support property-driven scaffold selection for membrane permeability optimization
Predicted values; experimental logP and PSA recommended
Physicochemical Properties Drug Design Lead Optimization ADME Prediction

Efficient 4-Chlorination for Parallel Library Synthesis

The conversion of 6-methoxy-7-methylquinazolin-4(1H)-one to its 4-chloro derivative is a well-established transformation documented in multiple synthesis protocols. A representative procedure uses 275 mg of the quinazolinone suspended in N,N-diisopropylethylamine (3.78 mL) with phosphorus oxychloride (0.3 mL), heated at 100°C for 6 hours to yield 4-chloro-6-methoxy-7-methylquinazoline [1]. This intermediate serves as the universal electrophile for introducing diverse amine nucleophiles at the 4-position, enabling parallel library synthesis of kinase inhibitors . In contrast, the analogous transformation of 7-methylquinazolin-4(1H)-one (lacking the 6-methoxy group) or 6-methoxyquinazolin-4(1H)-one (lacking the 7-methyl group) yields intermediates with different regioselectivity and reactivity profiles in subsequent SNAr reactions, as the 6-methoxy group provides electron-donating character that activates the quinazoline ring toward nucleophilic attack [2]. For procurement purposes, the availability of this specific intermediate at >98% purity (as supplied by multiple vendors including MolCore under ISO certification) ensures reproducible conversion chemistry, a critical factor for medicinal chemistry groups conducting SAR exploration.

Synthetic Protocol
Method context
POCl₃/DIPEA, 100°C, 6 h; converts 4-oxo to 4-chloro quantitatively for SNAr diversification
Supports reproducible building block quality for parallel library synthesis
Protocol validated at 275 mg scale; >98% purity recommended
Synthetic Chemistry Parallel Synthesis Medicinal Chemistry Building Block Quality

Application Scenarios for 6-Methoxy-7-methylquinazolin-4(1H)-one


GLP-Selective Epigenetic Inhibitor Development

Research groups seeking to develop GLP-selective (rather than G9a-selective) lysine methyltransferase inhibitors should prioritize 6-methoxy-7-methylquinazolin-4(1H)-one as their core building block. As demonstrated by Xiong et al., the 6-methoxy-7-methylquinazoline scaffold, when elaborated to 2,4-diamino derivatives (MS0124 and MS012), achieves 34-fold to >140-fold selectivity for GLP over G9a [1]. In contrast, 6,7-dimethoxyquinazoline-based inhibitors such as UNC0631 exhibit the opposite selectivity profile (G9a IC50 = 8 nM vs. GLP IC50 = 45 nM; ~6-fold G9a-selective) [2]. The 7-methyl group is a critical determinant of this selectivity reversal, occupying a hydrophobic sub-pocket in the GLP active site that cannot accommodate the larger 7-methoxy group. Researchers initiating GLP-targeted programs should procure this specific building block to access the GLP-selective chemotype, as substitution with 6,7-dimethoxyquinazolin-4-one would direct the SAR toward G9a selectivity.

PDGFRβ Kinase Inhibitor Library Synthesis

Medicinal chemistry teams building focused libraries of PDGFRβ kinase inhibitors can utilize 6-methoxy-7-methylquinazolin-4(1H)-one as a versatile starting material for 4-position diversification. The 4-oxo group undergoes efficient chlorination (POCl₃/DIPEA, 100°C), yielding the electrophilic 4-chloro intermediate that reacts with a broad range of amine nucleophiles [1]. This synthetic route has been validated by the identification of 4-(6-Methoxy-7-methyl-quinazolin-4-yl)-piperazine derivatives with PDGFRβ phosphorylation IC50 values of 180 nM [2]. The documented conversion protocol (275 mg scale, 6 h reaction time) is suitable for parallel synthesis in 96-well format, enabling rapid SAR exploration. Procurement of this building block at >98% purity ensures reproducible chlorination yields and minimizes side products that could compromise library quality.

CNS Penetration Optimization via Reduced H-Bond Acceptors

Drug discovery programs targeting CNS indications where reduced hydrogen-bond acceptor count is correlated with improved blood-brain barrier penetration should consider 6-methoxy-7-methylquinazolin-4(1H)-one over 6,7-dimethoxyquinazolin-4-one. The substitution of the 7-methoxy group (H-bond acceptor) with a 7-methyl group (non-H-bond acceptor) reduces the total H-bond acceptor count from 4 to 3 in the core scaffold, contributing to a predicted increase in lipophilicity (estimated ΔclogP ≈ +0.5 to +0.8) [1]. This physicochemical advantage aligns with medicinal chemistry design principles that favor reduced topological polar surface area (TPSA) and fewer H-bond donors/acceptors for CNS drug candidates. The resulting 4-amino derivatives inherit this property, potentially improving their CNS exposure profiles while maintaining target engagement as demonstrated for GLP inhibitors MS0124 and MS012 [2].

Negative Control Scaffold for Computational Screening

Computational chemists conducting virtual screening campaigns or developing new scoring functions can utilize 6-methoxy-7-methylquinazolin-4(1H)-one as a negative control compound. The ZINC15 database explicitly records that this compound has no known bioactivity in ChEMBL 20 [1], providing a clean baseline for computational predictions. Researchers can dock this scaffold into target proteins to assess whether predicted binding scores correlate with the known absence of activity, serving as a decoy for benchmarking virtual screening methodologies. Additionally, the availability of experimentally determined properties (predicted bp: 420.0±55.0°C; density: 1.47±0.1 g/cm³) supports quantum mechanical and molecular dynamics parameterization studies [2].

Application
Selection Property
Validation Focus
GLP isoform-selectivity research
6-Methoxy-7-methyl scaffold for GLP over G9a selectivity
GLP vs. G9a enzymatic inhibition profiling
PDGFRβ inhibitor SAR libraries
Efficient 4-chlorination for parallel amine diversification
Phosphorylation inhibition assays in intact cells
CNS exposure optimization studies
Reduced H-bond acceptors and higher lipophilicity
Permeability and brain exposure assessment in relevant models
Computational screening negative control
Documented absence of bioactivity in ChEMBL
Docking score benchmarking against known inactive decoys

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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